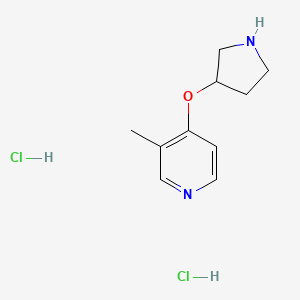

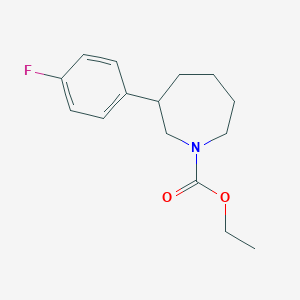

3-Fluoro-5-hydrazinylbenzonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Fluoro-5-hydrazinylbenzonitrile;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted benzonitriles and their derivatives, which are relevant to the understanding of similar compounds. These compounds are of interest due to their potential applications in fields such as medicinal chemistry, materials science, and as intermediates for the synthesis of radioligands for positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of fluoro-substituted benzonitriles and their derivatives is a topic of interest in several papers. For instance, an improved synthesis of a precursor for PET radioligand [18F]SP203 is described, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Another paper discusses the synthesis of a hydrazone derivative from a 3-chloro-2-fluorobenzylidene precursor . Additionally, a novel protocol for obtaining a pyridine derivative from a chlorinated precursor is presented, which may offer insights into similar synthetic pathways for related compounds . The synthesis of 3,4-difluorobenzonitrile as an intermediate for a selective herbicide is also reported, highlighting the importance of such compounds in agricultural applications .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzonitriles is crucial for their chemical properties and potential applications. The crystal structure of a newly synthesized hydrazone derivative is determined by single crystal X-ray diffraction (XRD), providing detailed insights into its molecular geometry . Similarly, the structure of a pyridine derivative is analyzed using XRD, revealing differences compared to related compounds and highlighting the importance of hydrogen bonding in its supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted benzonitriles is not extensively covered in the provided papers. However, the synthesis processes described involve reactions such as Sonogashira coupling, halogen-exchange fluorination, and the formation of hydrazone derivatives, which are indicative of the types of chemical reactions these compounds may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzonitriles are explored in several papers. The microwave spectral study of 3-fluorobenzonitrile provides rotational constants and centrifugal distortion terms, which are important for understanding the compound's behavior in the gas phase . The halogen-exchange fluorination method used to synthesize 3,4-difluorobenzonitrile and other monofluorobenzonitriles reveals the conditions required for such transformations and the potential intermediates involved . The transition temperatures of ester derivatives of fluoro-substituted benzonitriles are reported, demonstrating the influence of fluorine substitution on liquid-crystal properties .

科学的研究の応用

PET Imaging Agent Development : Lim et al. (2014) discussed the preparation of the PET tracer [(18)F]FPEB, a promising imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), highlighting its potential in clinical research (Lim et al., 2014).

HIV-1 Inhibitor Research : Abdel-Rahman et al. (2014) synthesized novel fluorine-substituted heterobicyclic nitrogen systems, evaluating their potential as inhibitors of HIV-1 activity (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Structural and Electronic Properties Analysis : Silva et al. (2012) conducted a comprehensive study on the structural and electronic properties of monofluorobenzonitriles, including 3-fluoro-benzonitrile (Silva, Monte, Rocha, & Cimas, 2012).

Pesticide Development : Min (2006) synthesized 3-fluoro-4-methylbenzonitrile, emphasizing its practical significance in the development and production of new pesticides (Min, 2006).

Cancer Research : Hao et al. (2017) synthesized and analyzed the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, showcasing its potential in cancer treatment (Hao et al., 2017).

Tyrosinase Inhibition for Antityrosinase Agents : Yu et al. (2015) synthesized Schiff’s base derivatives and studied their inhibitory kinetics on tyrosinase activity, contributing to the development of antityrosinase agents (Yu et al., 2015).

Insecticidal Activity in Crop Protection : Mohan et al. (2004) synthesized 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, evaluating their insecticidal activity against crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Spectroscopic and Nonlinear Optics Studies : Kumar and Raman (2017) reported on the vibrational spectra and nonlinear optics properties of 5-fluoro-2-methylbenzonitrile, a novel molecule (Kumar & Raman, 2017).

Safety And Hazards

The safety information for 3-Fluoro-5-hydrazinylbenzonitrile;hydrochloride includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

3-fluoro-5-hydrazinylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.ClH/c8-6-1-5(4-9)2-7(3-6)11-10;/h1-3,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIUDLJTXAUQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NN)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-hydrazinylbenzonitrile hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)

![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)